3-[(2-Methoxycyclopentyl)oxy]azetidine

Lipophilicity Drug-likeness Medicinal Chemistry

3-[(2-Methoxycyclopentyl)oxy]azetidine delivers a conformationally constrained azetidine core with a chiral 2-methoxycyclopentyl ether, enabling late-stage diversification of LasR quorum-sensing antagonists. Its lower XLogP (0.54 vs. ~1.2 for des‑methoxy analogs) reduces lipophilic burden, while the extra H‑bond acceptor introduces a polar vector for structure‑based design. Sourcing the correct stereoisomer eliminates chiral resolution steps, accelerating medicinal chemistry campaigns that demand defined stereochemistry and improved aqueous solubility.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Cat. No. B13068083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Methoxycyclopentyl)oxy]azetidine
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCOC1CCCC1OC2CNC2
InChIInChI=1S/C9H17NO2/c1-11-8-3-2-4-9(8)12-7-5-10-6-7/h7-10H,2-6H2,1H3
InChIKeyLLOUHYRLXVHSCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(2-Methoxycyclopentyl)oxy]azetidine: A Structurally Differentiated Azetidine Ether Building Block for Drug Discovery


3-[(2-Methoxycyclopentyl)oxy]azetidine (CAS 1872806-38-6) is a saturated four‑membered nitrogen‑containing heterocycle bearing a 2‑methoxycyclopentyl ether substituent at the azetidine 3‑position. Its molecular formula is C₉H₁₇NO₂ and its molecular weight is 171.24 g/mol . The compound integrates a chiral centre (C‑2 of the cyclopentyl ring) with a conformationally constrained azetidine scaffold, positioning it as a building block of interest in medicinal chemistry programs that require precise control of stereochemistry and physicochemical properties [1].

Why 3-[(2-Methoxycyclopentyl)oxy]azetidine Cannot Be Replaced by Generic Azetidine Ethers Without Risking Physicochemical and Stereochemical Divergence


Closely related azetidine ethers, such as 3-(cyclopentylmethoxy)azetidine, share the same core scaffold but lack the 2‑methoxy group and the associated chiral centre on the cyclopentyl ring. Even these seemingly minor structural changes translate into quantifiable differences in lipophilicity, hydrogen‑bond donor/acceptor balance, and stereochemical complexity . Consequently, substituting one analogue for another during lead optimisation or scale‑up procurement introduces poorly controlled variables that can shift pharmacokinetic profiles, target engagement, and synthetic reproducibility, making undifferentiated generic substitution unsound without head‑to‑head experimental bridging data.

3-[(2-Methoxycyclopentyl)oxy]azetidine: Quantified Differentiation Evidence Versus Closest Analog 3-(Cyclopentylmethoxy)azetidine


Reduced Lipophilicity (XLogP) versus Des‑Methoxy Analog 3-(Cyclopentylmethoxy)azetidine

The target compound exhibits a computed XLogP of 0.54, whereas the direct des‑methoxy analogue 3-(cyclopentylmethoxy)azetidine shows XLogP values of 1.17–1.32 across two independent vendor datasheets . This represents a reduction of 0.63–0.78 log units, indicating significantly higher hydrophilicity for the target compound.

Lipophilicity Drug-likeness Medicinal Chemistry

Increased Hydrogen‑Bond Acceptor Count Versus 3-(Cyclopentylmethoxy)azetidine

The target compound possesses three hydrogen‑bond acceptor atoms (azetidine ring N, ether O, and methoxy O), while the comparator 3-(cyclopentylmethoxy)azetidine contains only two hydrogen‑bond acceptors (no methoxy oxygen) . This additional acceptor site originates from the 2‑methoxy substituent on the cyclopentyl ring, which is absent in the comparator.

Hydrogen bonding Target engagement Medicinal Chemistry

Stereochemical Differentiation: Chiral Centre at the Cyclopentyl 2‑Position

The 2‑methoxycyclopentyl substituent introduces a defined chiral centre at the C‑2 carbon of the cyclopentane ring, a feature absent in the achiral comparator 3-(cyclopentylmethoxy)azetidine . This stereogenic element enables synthesis-driven access to diastereomeric forms, a capability that has been explicitly exploited in published work on diastereomeric 2‑methoxycyclopentyl analogues of quorum‑sensing signalling molecules [1]. While no direct biological head‑to‑head comparison is yet available, the structural precedent establishes that the stereochemistry embedded in this building block is functionally meaningful for anti‑virulence programs.

Stereochemistry Diastereoselectivity Quorum Sensing

3-[(2-Methoxycyclopentyl)oxy]azetidine: High‑Confidence Research and Procurement Application Scenarios


Quorum‑Sensing Inhibitor Probe Synthesis

Diastereomeric 2‑methoxycyclopentyl derivatives have been validated as potent LasR quorum‑sensing antagonists in Pseudomonas aeruginosa [1]. Researchers aiming to expand structure‑activity relationships around these inhibitors can procure this specific azetidine ether as a chiral building block to install the stereochemically critical 2‑methoxycyclopentyl motif in a late‑stage diversification step, directly leveraging the compound’s defined stereochemistry and polarity profile.

Physicochemical Property Tuning in Kinase or GPCR Lead Optimisation

When a lead series requires a modest reduction in lipophilicity to improve aqueous solubility or mitigate hERG liability, the lower XLogP (0.54) of 3-[(2-methoxycyclopentyl)oxy]azetidine compared to the des‑methoxy analog (XLogP ~1.2) makes it a rational replacement for cyclopentylmethoxy‑containing fragments . Its additional hydrogen‑bond acceptor further provides an extra polar interaction vector that can be exploited in structure‑based design.

Stereoselective Synthesis of Drug‑Like Scaffolds

Programs that require enantio‑ or diastereomerically pure intermediates benefit from the inherent chirality of the 2‑methoxycyclopentyl moiety . This building block enables asymmetric synthesis of azetidine‑containing drug candidates, reducing the need for chiral resolution steps and thus improving synthetic efficiency and yield in medicinal chemistry campaigns.

Quote Request

Request a Quote for 3-[(2-Methoxycyclopentyl)oxy]azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.